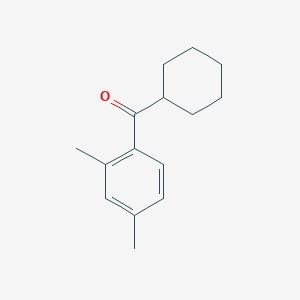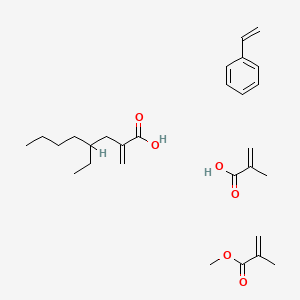![molecular formula C28H47NO4 B1607375 2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol CAS No. 51344-62-8](/img/structure/B1607375.png)
2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol is a complex organic compound with a unique structure that includes a hexahydrophenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol involves multiple steps. The starting material is typically a phenanthrene derivative, which undergoes a series of reactions including alkylation, reduction, and etherification to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reactive groups.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application, but may include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid: A related compound with a similar core structure but different functional groups.
9-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid: Another similar compound with hydroxyl and carboxylic acid groups.
Uniqueness
What sets 2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51344-62-8 |
|---|---|
Molekularformel |
C28H47NO4 |
Molekulargewicht |
461.7 g/mol |
IUPAC-Name |
2-[2-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C28H47NO4/c1-22(2)23-6-8-25-24(20-23)7-9-26-27(3,10-5-11-28(25,26)4)21-29(12-16-32-18-14-30)13-17-33-19-15-31/h6,8,20,22,26,30-31H,5,7,9-19,21H2,1-4H3 |
InChI-Schlüssel |
VLPYRWWGAIPYJI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN(CCOCCO)CCOCCO)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN(CCOCCO)CCOCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B1607305.png)





![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
